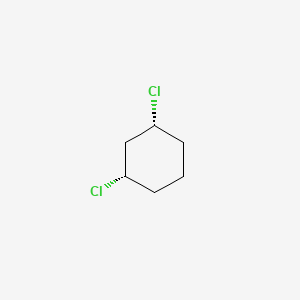
cis-1,3-Dichlorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,3-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of 1,3-dichlorocyclohexane, where the two chlorine atoms are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxide Route: One common method for synthesizing cis-1,3-dichlorocyclohexane involves the reaction of 1,3-cyclohexadiene with chlorine gas, followed by the addition of water to form the corresponding epoxide.
Direct Chlorination: Another method involves the direct chlorination of cyclohexane in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes, often using continuous flow reactors to maintain precise control over reaction conditions and to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-1,3-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol are commonly used.
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products:
Scientific Research Applications
cis-1,3-Dichlorocyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of chlorinated hydrocarbons on biological systems.
Mechanism of Action
The mechanism of action of cis-1,3-dichlorocyclohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. The chlorine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
trans-1,3-Dichlorocyclohexane: This isomer has the chlorine atoms on opposite sides of the cyclohexane ring, resulting in different chemical and physical properties.
cis-1,2-Dichlorocyclohexane: Another isomer with chlorine atoms on adjacent carbon atoms in the cis configuration.
trans-1,2-Dichlorocyclohexane: This isomer has chlorine atoms on adjacent carbon atoms but in the trans configuration.
Uniqueness: cis-1,3-Dichlorocyclohexane is unique due to its specific spatial arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Its cis configuration makes it distinct from its trans counterpart, affecting its stability and the products formed in chemical reactions .
Properties
CAS No. |
24955-63-3 |
|---|---|
Molecular Formula |
C6H10Cl2 |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
(1S,3R)-1,3-dichlorocyclohexane |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+ |
InChI Key |
HXWLCXAXTOJPJL-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)Cl)Cl |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















